molecular formula C14H14ClNOS B14905473 4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol

4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol

Cat. No.: B14905473
M. Wt: 279.8 g/mol
InChI Key: OBMIULWDQATLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol is a chemical compound with the molecular formula C14H14ClNOS and a molecular weight of 279.79 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol typically involves the reaction of 4-chlorophenol with 4-(methylthio)aniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial applications. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol
  • 4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)aniline
  • 4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)benzene

Uniqueness

4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H14ClNOS

Molecular Weight

279.8 g/mol

IUPAC Name

4-chloro-2-[(4-methylsulfanylanilino)methyl]phenol

InChI

InChI=1S/C14H14ClNOS/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3

InChI Key

OBMIULWDQATLJK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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